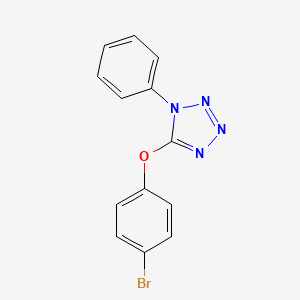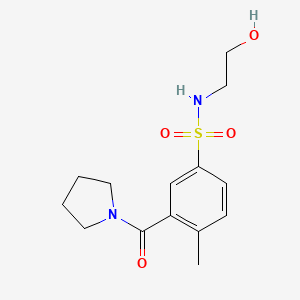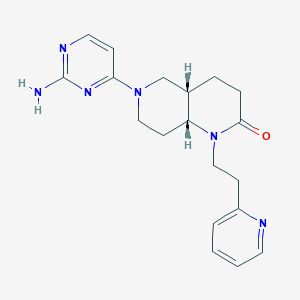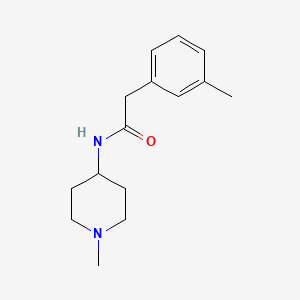
5-(4-bromophenoxy)-1-phenyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenoxy)-1-phenyl-1H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This tetrazole derivative has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Proton Conducting Functional Group
5-(4-bromophenoxy)-1-phenyl-1H-tetrazole and similar molecules, such as 5-(4-hydroxyphenyl)-1H-tetrazole, have been explored for their proton conductivity. This property makes them suitable for use as a proton conducting functional group in proton exchange membranes (PEMs). The synthesis process of these molecules has been noted for its environmental friendliness due to the use of water as a solvent and minimal waste discharge (Wang et al., 2012).
Molecular Structure Analysis
Studies have been conducted to understand the molecular structures of various tetrazole derivatives, including those similar to this compound. These investigations often use techniques like X-ray crystallography to determine the spatial arrangement of atoms in these molecules, providing insights crucial for potential applications in material science and chemistry (Al-Hourani et al., 2020).
Synthesis and Characterization
The synthesis and characterization of tetrazole derivatives, including those with structures akin to this compound, have been a focus of research. This includes exploring different methods of synthesis, understanding their chemical properties, and examining their stability under various conditions. These studies are crucial for developing new compounds with specific desired properties (Dadrass et al., 2011).
Photolysis and Photo-Fries Rearrangement
Research has also been conducted on the photolysis of 5-aryloxy-1-phenyl-1H-tetrazoles, which is a process involving the breaking down of chemical compounds by photons, typically in the form of light. This research is important for understanding the photochemical behavior of these compounds, which can have implications in fields like photochemistry and material sciences (Hobbs & Magnus, 1973).
Interaction with Biological Molecules
There's also interest in how tetrazole derivatives interact with biological molecules. For instance, studies involving molecular docking have been carried out to understand the interaction of tetrazole compounds with enzymes, potentially leading to insights into drug design and biochemical pathways (Al-Hourani et al., 2015).
Propriétés
IUPAC Name |
5-(4-bromophenoxy)-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAOENYAGZDOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5323951.png)
![6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5323953.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)

